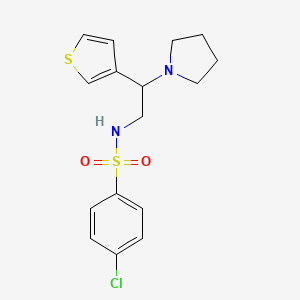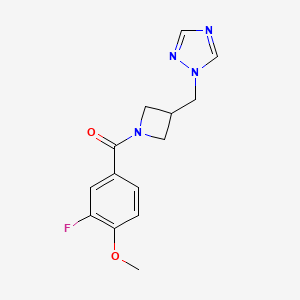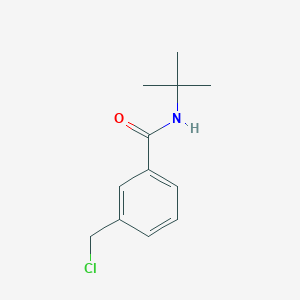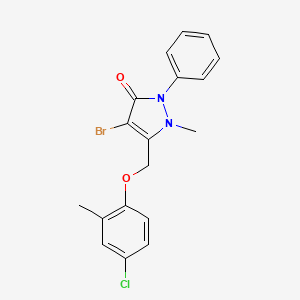
4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorinated benzenesulfonamide structures have been synthesized and investigated for their biological activities, such as inhibition of human carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and the acid-base balance in blood and tissues .
Synthesis Analysis
The synthesis of chlorinated benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with other chemical entities to form the desired compound. For instance, paper describes the synthesis of pyrrolidinone-based chlorinated benzenesulfonamide derivatives using 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting material. The synthesis process is likely to involve multiple steps, including the formation of hydrazones, and may require the use of catalysts or reagents such as triethylamine, as seen in the synthesis of a related compound in paper .
Molecular Structure Analysis
The molecular structure of chlorinated benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core with various substituents that can influence the compound's binding affinity and selectivity. The chloro group, particularly at the meta position, has been found to increase affinity to carbonic anhydrases . The presence of a pyrrolidinone moiety and other groups such as triazole or oxadiazole can affect the compound's overall conformation and, consequently, its biological activity.
Chemical Reactions Analysis
Chlorinated benzenesulfonamide derivatives can participate in various chemical reactions, primarily as inhibitors of enzymes like carbonic anhydrases. The binding affinity and selectivity of these compounds towards different isozymes of carbonic anhydrases can be assessed using assays such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition . The specific chemical interactions that govern the binding of these compounds to the enzyme's active site are crucial for their inhibitory activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) profiles, are important for their potential therapeutic application. Computational methods, such as Density Functional Theory (DFT), can be used to predict these properties and optimize the compounds for better pharmacokinetic and pharmacodynamic profiles. For example, paper describes the use of DFT and Time-Dependent DFT (TD-DFT) methods to calculate the physical properties of a related compound, which can provide insights into the behavior of the compound in biological systems.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQONDLFNOMFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)

![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)
![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)

![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)
![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)


![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)